molecular formula C16H17NS B11068054 4-methyl-N-(2-phenylethyl)benzenecarbothioamide

4-methyl-N-(2-phenylethyl)benzenecarbothioamide

Cat. No.: B11068054
M. Wt: 255.4 g/mol
InChI Key: OINABSHTYBVDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is an organic compound with a complex structure that includes a benzene ring, a phenethyl group, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE typically involves the reaction of 4-methylbenzenecarbothioamide with phenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The phenethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-(1-PHENYLETHYL)BENZENESULFONAMIDE
  • 4-METHYL-N-(1-METHYL-3-PHENYLPROPYL)BENZENESULFONAMIDE
  • 4-HYDROXY-N-(2-PHENYLETHYL)BENZENESULFONAMIDE

Uniqueness

4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is unique due to its carbothioamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds with sulfonamide or other functional groups.

Properties

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

4-methyl-N-(2-phenylethyl)benzenecarbothioamide

InChI

InChI=1S/C16H17NS/c1-13-7-9-15(10-8-13)16(18)17-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

OINABSHTYBVDTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.